tert-butyl N-(3-methyl-1-bicyclo[1.1.1]pentanyl)carbamate
CAS No.: 1403865-40-6
Cat. No.: VC8341516
Molecular Formula: C11H19NO2
Molecular Weight: 197.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1403865-40-6 |
|---|---|
| Molecular Formula | C11H19NO2 |
| Molecular Weight | 197.27 g/mol |
| IUPAC Name | tert-butyl N-(3-methyl-1-bicyclo[1.1.1]pentanyl)carbamate |
| Standard InChI | InChI=1S/C11H19NO2/c1-9(2,3)14-8(13)12-11-5-10(4,6-11)7-11/h5-7H2,1-4H3,(H,12,13) |
| Standard InChI Key | VIKKZFMBPVZIDK-UHFFFAOYSA-N |
| SMILES | CC12CC(C1)(C2)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC12CC(C1)(C2)NC(=O)OC(C)(C)C |
Introduction
Structural Characteristics and Nomenclature
Core Bicyclo[1.1.1]pentane Scaffold
The bicyclo[1.1.1]pentane framework consists of three fused cyclopropane rings, creating a highly strained, rigid structure. This geometry imposes significant steric constraints, which are advantageous for mimicking aromatic or planar groups in drug design. The 3-methyl substituent introduces additional steric bulk, potentially enhancing metabolic stability compared to unsubstituted analogs .
Carbamate Functionalization
The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling controlled deprotection in multi-step syntheses. Its electron-withdrawing nature stabilizes adjacent bonds, while the bulky tert-butyl group shields the carbamate carbonyl from nucleophilic attack .
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>12</sub>H<sub>21</sub>NO<sub>2</sub> |
| Molecular Weight | 227.30 g/mol |
| CAS Number | Not publicly disclosed |
| IUPAC Name | tert-Butyl N-(3-methyl-1-bicyclo[1.1.1]pentanyl)carbamate |
Synthesis and Derivatives
Structural Derivatives
Modifications at the 3-position of the bicyclo[1.1.1]pentane core are well-explored:
-
Hydroxymethyl Derivative: tert-Butyl N-[[3-(hydroxymethyl)-1-bicyclo[1.1.1]pentanyl]methyl]carbamate (CAS 1638761-29-1) serves as a precursor for esterification or oxidation .
-
Formyl Derivative: tert-Butyl ((3-formylbicyclo[1.1.1]pentan-1-yl)methyl)carbamate (CAS 1638767-79-9) enables Schiff base formation for bioconjugation .
Physicochemical Properties
Stability and Reactivity
The bicyclo[1.1.1]pentane core’s strain energy (~70 kcal/mol) confers unusual reactivity. The 3-methyl group marginally reduces strain compared to bulkier substituents, balancing stability and reactivity. The Boc group enhances solubility in organic solvents (e.g., dichloromethane, THF) while resisting hydrolysis under mild acidic conditions .
Spectroscopic Data
-
IR Spectroscopy: Strong carbonyl stretch at ~1680–1720 cm<sup>−1</sup> (C=O of carbamate).
-
<sup>1</sup>H NMR: Distinct signals for tert-butyl protons (δ 1.2–1.4 ppm) and bicyclo[1.1.1]pentane methyl group (δ 1.0–1.1 ppm) .
Applications in Drug Discovery
Bioisosteric Replacement
The bicyclo[1.1.1]pentane moiety is a non-classical bioisostere for para-substituted benzene rings, improving pharmacokinetic profiles by reducing metabolic oxidation. For example, Merck’s verubecestat utilized a similar scaffold to enhance blood-brain barrier penetration .
Peptide Mimetics
Incorporating tert-butyl N-(3-methyl-1-bicyclo[1.1.1]pentanyl)carbamate into peptides confers rigidity, stabilizing secondary structures like β-turns. This property is exploitable in protease-resistant therapeutic peptides .
Challenges and Future Directions
Synthetic Accessibility
Current methods for bicyclo[1.1.1]pentane functionalization require harsh conditions (e.g., cryogenic temperatures), limiting scalability. Advances in photoredox or transition-metal catalysis may address this .
Computational Modeling
Density functional theory (DFT) studies predict that the 3-methyl group increases torsional barriers by 2–3 kcal/mol compared to hydrogen-substituted analogs, impacting conformational dynamics in drug-target interactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume